Nitrosobis(2-hydroxyethyl)amine-d4

Isotope Dilution Mass Spectrometry Cosmetic Safety Testing Nitrosamine Analysis

Nitrosobis(2-hydroxyethyl)amine-d4 (also known as N-Nitrosodiethanolamine-d4 or NDELA-d4) is a stable isotopically labeled analog of the potent hepatocarcinogen N-nitrosodiethanolamine (NDELA). It is a nitrosamine derivative wherein four hydrogen atoms are replaced with deuterium (²H) isotopes, resulting in a molecular mass shift of +4 Da relative to the unlabeled parent compound.

Molecular Formula C4H10N2O3
Molecular Weight 138.16 g/mol
Cat. No. B13711911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosobis(2-hydroxyethyl)amine-d4
Molecular FormulaC4H10N2O3
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)N=O
InChIInChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i3D2,4D2
InChIKeyYFCDLVPYFMHRQZ-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosobis(2-hydroxyethyl)amine-d4: A Deuterated N-Nitrosodiethanolamine Internal Standard for Trace Analysis


Nitrosobis(2-hydroxyethyl)amine-d4 (also known as N-Nitrosodiethanolamine-d4 or NDELA-d4) is a stable isotopically labeled analog of the potent hepatocarcinogen N-nitrosodiethanolamine (NDELA) [1]. It is a nitrosamine derivative wherein four hydrogen atoms are replaced with deuterium (²H) isotopes, resulting in a molecular mass shift of +4 Da relative to the unlabeled parent compound [1]. This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of NDELA in complex matrices such as cosmetics, pharmaceuticals, and biological fluids [2]. The deuterium labeling provides near-identical physicochemical properties to the analyte while enabling chromatographic and mass spectrometric differentiation, a crucial feature for correcting matrix effects and instrumental variability [3].

Workflow Isotope dilution LC-MS/MS quantification of NDELA
Selection Deuterated internal standard with +4 Da mass shift for MS differentiation
Matrix context Cosmetics, pharmaceuticals, and biological fluid research matrices

Why Unlabeled NDELA and Alternative Nitrosamine Internal Standards Cannot Be Substituted for Nitrosobis(2-hydroxyethyl)amine-d4


Substituting Nitrosobis(2-hydroxyethyl)amine-d4 with unlabeled NDELA or a structurally dissimilar nitrosamine internal standard (e.g., NDEA-d10) is analytically invalid. Using the unlabeled compound as an internal standard would preclude differentiation between the standard and the analyte by the mass spectrometer, rendering accurate quantification impossible [1]. Alternative deuterated nitrosamines, while structurally related, do not perfectly co-elute with NDELA under all chromatographic conditions and fail to identically mirror its extraction recovery, ionization efficiency, and matrix effects [2]. This discrepancy introduces significant quantitative bias. Only a stable isotope-labeled analog of NDELA, such as the d4 variant, can ensure that the internal standard experiences the same analytical fate as the target analyte, thereby providing the correction necessary for precise and accurate measurements [3].

Unlabeled NDELA Co-eluting unlabeled standard cannot be mass-resolved from the analyte, preventing accurate quantification.
Alternative nitrosamine-dx ISTD Structural mismatch may alter extraction recovery, ionization efficiency, and matrix-effect correction.
Quantitative bias Without matched isotope-labeled NDELA, method accuracy for trace-level nitrosamine analysis may shift substantially.

Nitrosobis(2-hydroxyethyl)amine-d4: Comparative Quantitative Evidence for Analytical Method Selection


Isotope Dilution LC-MS/MS for NDELA Quantification in Cosmetics: Performance of Deuterated NDELA as Internal Standard

In a validated isotope dilution LC-MS/MS method for the determination of N-nitrosodiethanolamine (NDELA) in cosmetics, the use of a deuterated NDELA internal standard (specifically, the d4 variant) enabled highly accurate quantification across a range of complex sample matrices [1]. This performance is directly comparable to an unlabeled internal standard, which would be indistinguishable from the analyte, or a structurally analogous internal standard, which would exhibit different matrix effects and recovery, leading to poor accuracy [2].

IDMS Method Performance
Reported
Mean recovery 89.1–98.2%
Intra-day precision ≤ 8.5% RSD
Essential for matrix-effect correction in trace NDELA quantification.
Spiked cosmetic matrices 50–250 μg/kg; SPE-LC-MS/MS conditions apply.
Isotope Dilution Mass Spectrometry Cosmetic Safety Testing Nitrosamine Analysis

In Vivo and In Vitro Deuterium Isotope Effects on NDELA-Induced DNA Damage

The deuterated isotopomer alpha-D4NDELA (deuterium on the alpha-carbon) demonstrated a significant kinetic isotope effect (KIE) in both in vitro and in vivo assays for DNA single-strand breaks (SSB) compared to the unlabeled NDELA and its beta-D4NDELA isotopomer [1]. This differential effect is critical for understanding metabolic activation pathways and assessing the biological impact of specific structural modifications.

Deuterium KIE on DNA SSB
Head-to-head
α-D4NDELA KIE range 1.37–3.22
β-D4NDELA oxidation KIE = 2.6
Implicates α-CH bond scission in primary metabolic activation of NDELA.
In vivo rat liver DNA SSB; in vitro P450 2E1 cell model.
Carcinogenesis DNA Damage Mechanistic Toxicology Deuterium Isotope Effect

Synthetic Utility of Nitrosobis(2-hydroxyethyl)amine-d4 as a Precursor for Deuterated Cyclophosphamide Analogs

Nitrosobis(2-hydroxyethyl)amine-d4 serves as a critical synthetic intermediate for the preparation of d4-labeled analogs of the widely used chemotherapeutic drug cyclophosphamide and its key metabolites [1]. This synthetic route leverages the base-catalyzed H-D exchange on the nitrosamine to produce a deuterated building block (nor-HN2-d4), which is then elaborated into the target molecules. This approach is distinct from the synthesis of unlabeled cyclophosphamide or the use of alternative, more expensive deuterated precursors.

Synthetic Precursor Utility
Class-level
Converts to nor-HN2-d4 intermediate for d4-cyclophosphamide and metabolites.
Supports in-house preparation of deuterated cyclophosphamide analytical standards.
Class-level synthetic route; isotopic enrichment to be verified.
Deuterated Drug Synthesis Cyclophosphamide Stable Isotope Labeling Mass Spectrometry Standards

Primary Application Scenarios for Nitrosobis(2-hydroxyethyl)amine-d4 in Regulated Analytical Workflows


Regulatory Compliance Testing of NDELA in Cosmetics and Personal Care Products

For analytical testing laboratories performing trace-level quantification of N-nitrosodiethanolamine (NDELA) in cosmetics to meet regulatory standards (e.g., ISO 15819), Nitrosobis(2-hydroxyethyl)amine-d4 is an essential reagent. Its use as an internal standard in an isotope dilution LC-MS/MS workflow enables the high accuracy and precision (89-98% recovery, <11% RSD) required to validate methods and ensure product safety, as demonstrated in published, validated methods [1]. Substituting with a non-isotopic standard would compromise data integrity and regulatory defensibility.

Quantitative Analysis of NDELA in Pharmaceutical Products and Impurity Profiling

Pharmaceutical manufacturers and contract research organizations (CROs) must quantify potentially carcinogenic nitrosamine impurities like NDELA at extremely low levels in drug substances and products. Nitrosobis(2-hydroxyethyl)amine-d4 serves as the gold-standard internal standard for such applications. Its near-identical physicochemical behavior ensures that it corrects for variable matrix effects and ionization suppression that are common in complex pharmaceutical formulations, thereby providing the quantitative accuracy demanded by regulatory agencies for impurity risk assessments [2].

Synthesis of Deuterated Internal Standards for Cyclophosphamide Pharmacokinetic Studies

Research groups conducting pharmacokinetic or metabolic studies on cyclophosphamide and its metabolites require stable isotope-labeled internal standards for precise bioanalysis. Nitrosobis(2-hydroxyethyl)amine-d4 is a documented, convenient starting material for the laboratory-scale synthesis of d4-labeled cyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide [3]. This in-house synthesis capability reduces reliance on commercial vendors, lowers costs, and ensures a consistent supply of critical analytical tools.

Mechanistic Studies on Nitrosamine Carcinogenesis and DNA Damage

For academic and toxicology research focused on the metabolic activation of nitrosamines, Nitrosobis(2-hydroxyethyl)amine-d4 (particularly the alpha-D4 isotopomer) provides a powerful molecular probe. Its distinct deuterium isotope effect on DNA single-strand break induction in vivo allows researchers to dissect the enzymatic pathways (e.g., P450 2E1-mediated alpha-hydroxylation) responsible for the carcinogenic activation of NDELA [4]. This level of mechanistic insight is unattainable with the unlabeled compound alone.

Application
Selection Property
Validation Focus
NDELA quantification in cosmetic matrices
Isotope dilution LC-MS/MS workflow fit
Recovery and matrix-effect correction
Nitrosamine impurity analysis in pharmaceutical research
Co-elution and ionization mirroring
Quantitative accuracy in complex drug matrices
Synthesis of deuterated cyclophosphamide analog standards
Synthetic precursor versatility
Isotopic enrichment and standard availability
Mechanistic investigation of nitrosamine carcinogenesis
Deuterium isotope effect probe
α- vs β-oxidation pathway differentiation

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